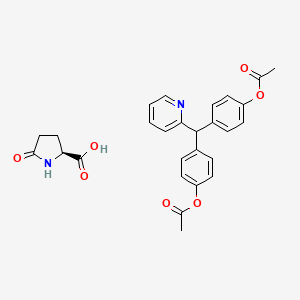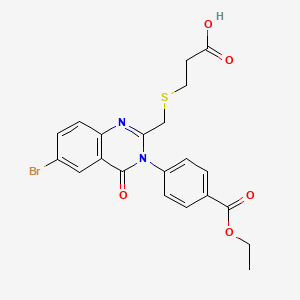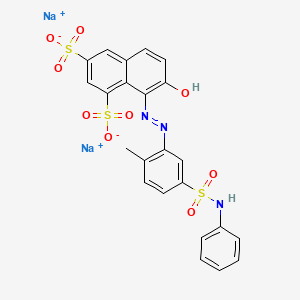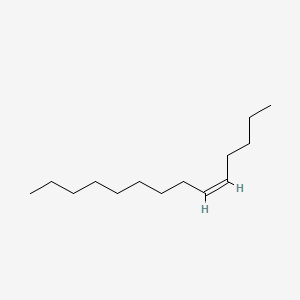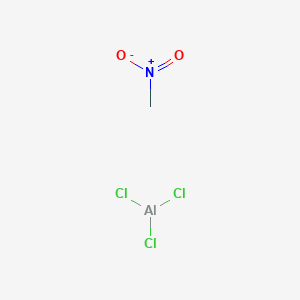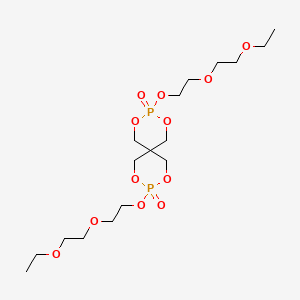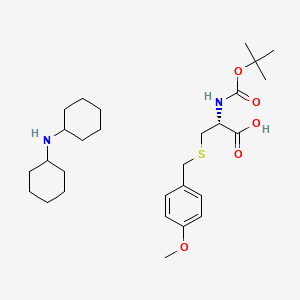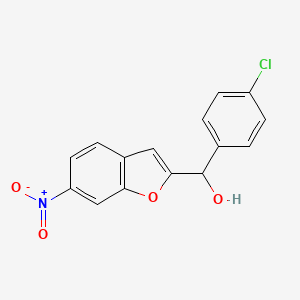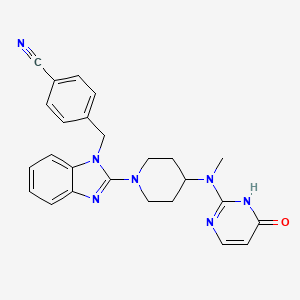![molecular formula C8H17ClO2 B15182723 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane CAS No. 69814-62-6](/img/structure/B15182723.png)
2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane is a chemical compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . It is known for its unique structure, which includes a chloroethylidene group and two oxypropane groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane typically involves the reaction of 2-chloroethanol with propylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of diols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. These interactions can affect various biological processes and pathways, depending on the specific context and application .
Comparación Con Compuestos Similares
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane can be compared with other similar compounds, such as:
2,2’-[(2-Bromoethylidene)bis(oxy)]bispropane: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
2,2’-[(2-Hydroxyethylidene)bis(oxy)]bispropane: This compound has a hydroxyl group instead of a chloro group, resulting in different chemical properties and uses.
2,2’-[(2-Methoxyethylidene)bis(oxy)]bispropane:
Propiedades
Número CAS |
69814-62-6 |
|---|---|
Fórmula molecular |
C8H17ClO2 |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
2-(2-chloro-1-propan-2-yloxyethoxy)propane |
InChI |
InChI=1S/C8H17ClO2/c1-6(2)10-8(5-9)11-7(3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
DYZANRMDXUPKLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CCl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


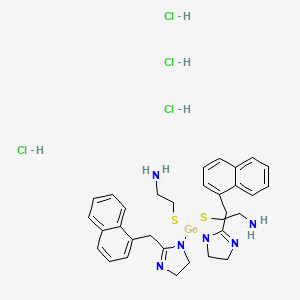
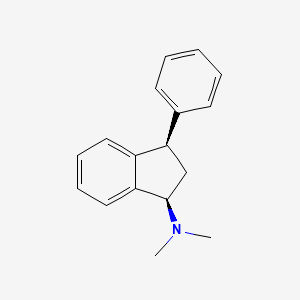

![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
